molecular formula C21H24O9 B3238160 Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate CAS No. 140220-84-4

Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate

Cat. No. B3238160
CAS RN: 140220-84-4
M. Wt: 420.4 g/mol
InChI Key: WZWXVHFSGOFPHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

TEG was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings . The chemical structure of TEG was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

The molecular structure of TEG is complex, with a molecular formula of C24H24O9 and a molecular weight of 456.44 g/mol. It is a tricarboxylic acid that contains three carboxylic acid groups.


Chemical Reactions Analysis

The curing behavior and the curing reaction kinetics of TEG/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TEG/NH-3307 system was described by Friedman method . It was found that the curing reaction of TEG/NH-3307 system was a two-parameter autocatalysis which followed the Šestάk–Berggren model .

Mechanism of Action

The mechanism of action of TEG depends on its application. In materials science, TEG acts as a monomer or cross-linking agent, which reacts with other monomers to form polymers or cross-links with other molecules to form hydrogels. In drug delivery, TEG can be used as a functional group to conjugate with drugs, which can improve their solubility and bioavailability. In tissue engineering, TEG can be used as a cross-linking agent to form hydrogels that mimic the extracellular matrix and promote cell adhesion and proliferation.

Safety and Hazards

TEG has low toxicity and is biocompatible, making it an ideal candidate for biomedical applications. It has been shown to have minimal impact on cell viability and proliferation.

Future Directions

TEG has been extensively studied for its potential applications in various fields, including materials science, drug delivery, and biomedical engineering. It has been used as a monomer for the synthesis of various polymers, such as polyesters and polyamides, which have applications in the production of fibers, films, and coatings. TEG has also been used as a cross-linking agent in the synthesis of hydrogels, which have applications in drug delivery and tissue engineering. The results demonstrated that TEG has efficient curing ability and huge market potential .

properties

IUPAC Name

tris(2-ethenoxyethyl) benzene-1,3,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c1-4-25-7-10-28-19(22)16-13-17(20(23)29-11-8-26-5-2)15-18(14-16)21(24)30-12-9-27-6-3/h4-6,13-15H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWXVHFSGOFPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOC(=O)C1=CC(=CC(=C1)C(=O)OCCOC=C)C(=O)OCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711480
Record name Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate

CAS RN

140220-84-4
Record name Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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